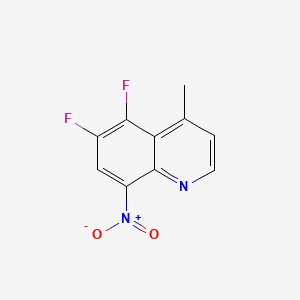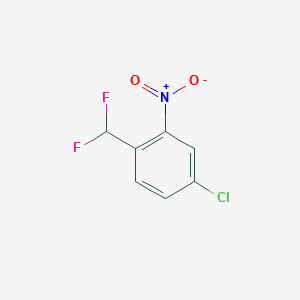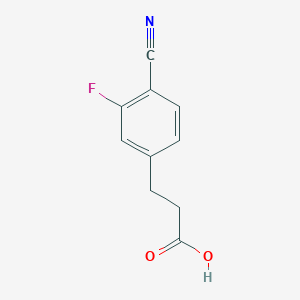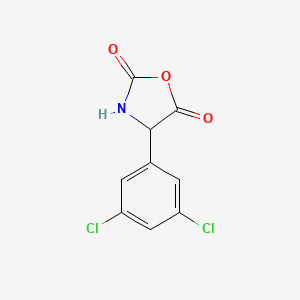![molecular formula C9H10Cl2O B13704421 1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene is an organic compound with the molecular formula C₉H₁₀Cl₂O. It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloromethoxyethyl group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the reaction of 1-chloro-4-ethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in the formation of 1-methoxy-4-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-4-[2-(hydroxymethoxy)ethyl]benzene, 1-amino-4-[2-(aminomethoxy)ethyl]benzene, and 1-thio-4-[2-(thiomethoxy)ethyl]benzene.
Oxidation: Products include 1-chloro-4-[2-(chloromethoxy)ethyl]benzoic acid and 1-chloro-4-[2-(chloromethoxy)ethyl]benzyl alcohol.
Reduction: The major product is 1-methoxy-4-ethylbenzene.
Applications De Recherche Scientifique
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(chloromethoxy)ethyl]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups act as leaving groups in nucleophilic substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups and the electron-donating effects of the methoxy group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the ethyl group.
1-Chloro-2-methoxybenzene: Similar structure but with the chloro and methoxy groups in different positions.
1-Chloro-4-ethylbenzene: Similar structure but lacks the methoxy group.
Uniqueness
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene is unique due to the presence of both chloro and chloromethoxyethyl groups, which impart distinct reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-chloro-4-[2-(chloromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
Clé InChI |
XEVPDEJHCHXJOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCOCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)

![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


